molecular formula C15H18O4 B1250916 (4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one

(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one

Cat. No. B1250916
M. Wt: 262.3 g/mol
InChI Key: AMAJXAHZCGMNST-JPRMETQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one is a natural product found in Penicillium oblatum with data available.

Scientific Research Applications

Progesterone Receptor Modulation

  • Derivatives of PF1092 compounds, including (4aR*,5R*,6R*,7S*)-6,7-dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one, have shown potential as nonsteroidal progesterone receptor modulators. These compounds exhibit affinity for porcine and human progesterone receptors and demonstrate partial agonist or antagonist activities (Tabata et al., 2001).

Structural Analysis in Marine Organisms

  • Structural analysis of a sesquiterpenoid isolated from the marine sponge Dysidea fragilis showed a compound structurally similar to (4aR*,5R*,6R*,7S*)-6,7-dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one, highlighting its occurrence in natural marine compounds (Ravikumar et al., 2004).

Anticancer Activity Research

  • Research into the anticancer activities of similar furan-naphthoquinone structures has been conducted, showing potential in targeting cancer cells (Breyer et al., 2011).

Synthesis and Antimicrobial Potential

  • Novel compounds related to (4aR*,5R*,6R*,7S*)-6,7-dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one have been synthesized, with a focus on their potential as antimicrobial agents (Ramesh et al., 2008).

Natural Product Isolation and Characterization

  • The compound has been identified in the isolation of natural products from fungi and plants, demonstrating its occurrence in diverse biological sources and potential therapeutic applications (Wu et al., 2010).

properties

Product Name

(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(4aR,5R,6R,7S)-6,7-dihydroxy-3,4a,5-trimethyl-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H18O4/c1-7-10-6-15(3)8(2)13(17)11(16)4-9(15)5-12(10)19-14(7)18/h4-5,8,11,13,16-17H,6H2,1-3H3/t8-,11-,13+,15+/m0/s1

InChI Key

AMAJXAHZCGMNST-JPRMETQZSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C=C2[C@@]1(CC3=C(C(=O)OC3=C2)C)C)O)O

Canonical SMILES

CC1C(C(C=C2C1(CC3=C(C(=O)OC3=C2)C)C)O)O

synonyms

PF 1092C
PF-1092C
PF1092C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one
Reactant of Route 2
(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one
Reactant of Route 3
(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one
Reactant of Route 4
(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one
Reactant of Route 5
(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one
Reactant of Route 6
(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one

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